molecular formula C8H9Cl2F2NO B2900006 2-Chloro-6-(difluoromethoxy)benzyl amine hcl CAS No. 2007925-21-3

2-Chloro-6-(difluoromethoxy)benzyl amine hcl

Cat. No.: B2900006
CAS No.: 2007925-21-3
M. Wt: 244.06
InChI Key: BDRXPUMMNXIVKK-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)benzyl amine hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO. It is known for its unique chemical structure, which includes a chloro group, a difluoromethoxy group, and a benzyl amine group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethoxy)benzyl amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-(difluoromethoxy)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-6-(difluoromethoxy)benzyl amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethoxy)benzyl amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce various substituted benzyl amines.

Scientific Research Applications

2-Chloro-6-(difluoromethoxy)benzyl amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethoxy)benzyl amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethoxy)benzyl amine
  • 2-Chloro-6-(methoxy)benzyl amine
  • 2-Chloro-6-(ethoxy)benzyl amine

Uniqueness

2-Chloro-6-(difluoromethoxy)benzyl amine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research applications where specific interactions and reactivity are desired.

Properties

IUPAC Name

[2-chloro-6-(difluoromethoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO.ClH/c9-6-2-1-3-7(5(6)4-12)13-8(10)11;/h1-3,8H,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRXPUMMNXIVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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